N'-hydroxy-2-quinolin-8-ylethanimidamide is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety, which is a bicyclic structure comprising a pyridine ring fused to a benzene ring, with a hydroxyl group at the N' position and an ethanimidamide substituent. The significance of N'-hydroxy-2-quinolin-8-ylethanimidamide lies in its potential applications in medicinal chemistry and its role as a chelating agent in coordination chemistry.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. Its biological activities have been explored in multiple studies, highlighting its antimicrobial and anticancer properties.
N'-hydroxy-2-quinolin-8-ylethanimidamide is classified as an organic compound under the category of heterocyclic compounds, specifically quinolines. It is also categorized as an amide due to the presence of the ethanimidamide functional group.
The synthesis of N'-hydroxy-2-quinolin-8-ylethanimidamide can be achieved through several routes:
The synthesis generally involves the following steps:
N'-hydroxy-2-quinolin-8-ylethanimidamide has a complex molecular structure characterized by:
The molecular formula of N'-hydroxy-2-quinolin-8-ylethanimidamide is CHNO, with a molecular weight of approximately 178.20 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming its structural features.
N'-hydroxy-2-quinolin-8-ylethanimidamide participates in various chemical reactions:
The reactivity of N'-hydroxy-2-quinolin-8-ylethanimidamide can be influenced by factors such as solvent choice, temperature, and catalyst presence. For example, using polar solvents may enhance nucleophilicity, leading to more efficient reactions.
The mechanism of action for N'-hydroxy-2-quinolin-8-ylethanimidamide primarily revolves around its ability to interact with biological targets through chelation and hydrogen bonding.
Research indicates that compounds similar to N'-hydroxy-2-quinolin-8-ylethanimidamide demonstrate significant activity against various bacterial strains, highlighting their potential as therapeutic agents.
Quantitative analyses using techniques like High Performance Liquid Chromatography (HPLC) have been employed to assess purity and concentration during synthesis.
N'-hydroxy-2-quinolin-8-ylethanimidamide has several scientific uses:
The therapeutic exploration of 8-hydroxyquinoline (8-HQ) derivatives spans over a century, originating with early antimicrobial applications. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), developed in the 1950s as an antiparasitic agent, marked a significant milestone but was withdrawn from systemic use due to toxicity concerns linked to vitamin B12 deficiency. Despite this setback, its metal-chelating properties sparked interest in neurodegenerative diseases, leading to the development of second-generation analogs like PBT2 for Alzheimer’s disease. This derivative demonstrated improved blood-brain barrier penetration and reduced toxicity by selectively chelating zinc and copper ions implicated in amyloid-β aggregation [1] [7].
The 1970s–1990s saw 8-HQ derivatives repurposed for oncology, exemplified by nitroxoline (5-nitro-8-hydroxyquinoline). Its mechanism involves chelation-mediated reactive oxygen species (ROS) generation and inhibition of matrix metalloproteinases, suppressing tumor angiogenesis and metastasis. Structural optimizations, such as halogenation at C5/C7 positions, enhanced lipophilicity and bioactivity while C2-carboxylic acid functionalization improved target specificity [3] [6]. Contemporary research focuses on hybrid scaffolds, combining 8-HQ with pharmacophores like naphthoquinones to exploit multitarget mechanisms [9].
Table 1: Evolution of Key 8-Hydroxyquinoline Derivatives in Drug Discovery
Compound | Structural Features | Primary Therapeutic Application | Mechanistic Insights |
---|---|---|---|
Clioquinol | 5-Chloro-7-iodo substitution | Antiparasitic/Antifungal | Cu/Zn chelation; Redox metal homeostasis |
PBT2 | 5,7-Dichloro-2-(dimethylamino)methyl | Neurodegenerative diseases | Brain metal ion redistribution; Aβ disaggregation |
Nitroxoline | 5-Nitro substitution | Anticancer/Antibacterial | MMP inhibition; ROS induction |
N′-hydroxy-2-quinolin-8-ylethanimidamide | C2-ethanimidamide functionalization | Emerging multitarget agent | Metal chelation; Enzyme inhibition |
Imidamide groups (–C(=NH)NHOH) confer unique pharmacodynamic and pharmacokinetic properties to quinoline scaffolds. The N′-hydroxy moiety enhances metal-chelating capacity by forming stable pentadentate complexes with transition metals like Fe3+ and Cu2+. This disrupts metalloenzyme activity in pathogens—e.g., inhibiting M1 aminopeptidase in Leishmania donovani (IC50 = 2.1 µM for HQ12 analog)—while mitigating oxidative stress in neurodegeneration [5] [7].
The imidamide’s hydrogen-bonding capability improves target engagement. In antifungal studies, derivatives like 8-hydroxy-7-iodo-5-quinolinesulfonic acid (MIC = 2–1024 µg/mL against Candida spp.) leverage imidamide-assisted proton donation to disrupt fungal membrane integrity. Additionally, enhanced cell permeability results from the group’s balanced lipophilicity (LogP = 1.5–2.8), facilitating intracellular accumulation [3]. Recent innovations include molecular hybridization: Coupling imidamide with triazole rings via "click chemistry" yielded dual-action inhibitors of β-secretase (BACE1) and histamine H4 receptors, demonstrating >60% enzyme inhibition at 10 µM [8] [10].
Table 2: Impact of Imidamide Functionalization on Bioactivity
Functional Group | Key Properties | Biological Consequences | Example Bioactivity |
---|---|---|---|
N′-hydroxyimidamide | Enhanced metal affinity; H-bond donor | Metalloenzyme inhibition; ROS modulation | Leishmania M1 aminopeptidase inhibition (IC50 2.1 µM) |
Halogenated imidamide | Increased lipophilicity; Electronic effects | Improved membrane penetration; Target specificity | Antifungal activity against dermatophytes (MIC 0.031–2 µg/mL) |
Triazole-imidamide hybrids | Stereoelectronic diversity; Metabolic stability | Dual-target engagement | BACE1 inhibition (>60% at 10 µM) |
N′-hydroxy-2-quinolin-8-ylethanimidamide exemplifies rational scaffold design to address complex diseases. Its bifunctional architecture merges 8-HQ’s chelation capacity with the imidamide’s enzyme-inhibitory flexibility, enabling concurrent modulation of multiple pathological targets. In antileishmanial applications, derivatives like HQ2 and HQ12 competitively inhibit L. donovani M1 aminopeptidase (Ki = 1.8 µM) by binding hydrophobic pockets via Van der Waals interactions, while metal chelation depletes parasitic iron pools [5]. Computational studies confirm strong binding affinities (−9.2 kcal/mol for HQ12) driven by hydrophobic contacts and hydrogen bonding with catalytic residues His297 and Glu299 [5] [9].
In oncology, quinoline-ethanimidamide hybrids synergize with NAD(P)H quinone oxidoreductase 1 (NQO1). Enzymatic activation generates cytotoxic semiquinones, inducing ROS-mediated apoptosis in cancer cells overexpressing NQO1 (e.g., lung A549 cells). In silico profiling predicts favorable drug-likeness: Molecular weight = 201.22 g/mol, LogP = 2.3, and 3 hydrogen-bond acceptors align with Lipinski’s criteria for oral bioavailability [6] [9].
Table 3: Multitarget Mechanisms of Quinoline-Ethanimidamide Hybrids
Therapeutic Area | Molecular Targets | Mechanistic Actions | Experimental Outcomes |
---|---|---|---|
Antiparasitic | Leishmania M1 aminopeptidase; Iron homeostasis | Competitive enzyme inhibition; Metal ion depletion | 98% parasite growth inhibition at 5 µM (HQ12) |
Anticancer | NQO1 enzyme; Matrix metalloproteinases | ROS generation; Protease inhibition; Angiogenesis suppression | 70% cytotoxicity in NQO1+ cancer cells (IC50 4.7 µM) |
Neuroprotection | Cu2+/Zn2+-amyloid complexes; ROS | Metal redistribution; Oxidative stress reduction | Reduced amyloid aggregation (>50% at 10 µM) |
Concluding Remarks
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8